![molecular formula C8H4Br2F3NO B2927200 N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide CAS No. 340034-49-3](/img/structure/B2927200.png)
N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide” is an organic compound with the molecular formula C8H7Br2NO . It is a derivative of acetamide, which is substituted by a 2,6-dibromophenyl group .
Molecular Structure Analysis
The molecular structure of “N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide” consists of a central carbon atom bonded to a nitrogen atom and a trifluoromethyl group. The nitrogen atom is also bonded to a 2,6-dibromophenyl group .Physical And Chemical Properties Analysis
“N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide” has a molecular weight of 292.955 Da and a monoisotopic mass of 290.889435 Da . It has a density of 1.9±0.1 g/cm3, a boiling point of 380.3±32.0 °C at 760 mmHg, and a flash point of 183.8±25.1 °C .Scientific Research Applications
1. Organic Synthesis and Electrophilic Fluorination
N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide and related compounds are used in organic synthesis, particularly in electrophilic fluorination reactions. For example, research by Banks et al. (1996) explored the use of perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] in fluorinating various organic compounds under mild conditions (Banks, Besheesh, & Tsiliopoulos, 1996).
2. Synthesis of Heterocyclic Compounds
Compounds similar to N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide are used in the synthesis of heterocyclic compounds, such as azetidinones, which have potential pharmaceutical applications. Bordeau et al. (2006) demonstrated the use of difluoro(trimethylsilyl)acetamides in synthesizing 3,3‐Difluoroazetidinones (Bordeau, Frébault, Gobet, & Picard, 2006).
3. Structural and Stereochemical Studies
Research by Negrebetsky et al. (2008) on N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]acetamide and related compounds provided insights into the synthesis, structure, and dynamic stereochemistry of these organosilicon compounds. Their study helps in understanding the molecular behavior and potential applications in materials science (Negrebetsky, Taylor, Kramarova, Shipov, Pogozhikh, Ovchinnikov, Korlyukov, Bowden, Bassindale, & Baukov, 2008).
4. Biochemical Applications
In biochemistry, similar fluorinated compounds are used in calcium measurement techniques. Smith et al. (1983) investigated how difluoro derivatives of certain chelators can be used to determine calcium concentrations in biological systems (Smith, Hesketh, Metcalfe, Feeney, & Morris, 1983).
5. Pharmaceutical Research
In pharmaceutical research, derivatives of N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide are synthesized for potential medicinal applications. Mphahlele et al. (2017) synthesized a series of compounds for evaluation as antimalarial agents, demonstrating the pharmaceutical relevance of these types of compounds (Mphahlele, Mmonwa, & Choong, 2017).
6. Environmental Science
Finally, compounds like N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide are studied in environmental science for understanding the fate and effects of fluorinated organics in the environment. Key et al. (1997) provided insights into how these compounds behave in various environmental contexts (Key, Howell, & Criddle, 1997).
Mechanism of Action
Target of Action
A structurally similar compound, 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine, has been reported to targetBiotin Carboxylase in Escherichia coli .
Pharmacokinetics
A related compound, 2-(2,6-dibromophenyl)acetonitrile, is reported to have high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor . These properties could potentially impact the bioavailability of N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide.
Result of Action
Based on the target of the related compound, it might interfere with the function of biotin carboxylase, potentially affecting fatty acid synthesis and energy production in cells .
properties
IUPAC Name |
N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F3NO/c9-4-2-1-3-5(10)6(4)14-7(15)8(11,12)13/h1-3H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEKJXSMNQTMDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)NC(=O)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dibromophenyl)-2,2,2-trifluoroacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.